molecular formula C5H12N2O B1465872 (3R,4R)-4-(methylamino)pyrrolidin-3-ol CAS No. 1849486-89-0

(3R,4R)-4-(methylamino)pyrrolidin-3-ol

Cat. No. B1465872
CAS RN: 1849486-89-0
M. Wt: 116.16 g/mol
InChI Key: VVBMVJAZPUCDRH-RFZPGFLSSA-N
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Description

(3R,4R)-4-(methylamino)pyrrolidin-3-ol, commonly referred to as MAP, is a naturally occurring, non-toxic, and non-addictive compound. It is a chiral molecule, meaning that it has two mirror-image forms (enantiomers) that can exist in equal amounts. MAP is found in a variety of natural sources, including plants, fungi, and bacteria. It has been studied for its potential therapeutic applications, such as in the treatment of depression, anxiety, and pain. In addition, MAP has been studied for its potential use as a laboratory reagent and as a tool for studying the mechanisms of action of other compounds.

Scientific Research Applications

Stereoselective Synthesis and Medicinal Applications

One significant application involves the stereoselective synthesis of key intermediates for pharmaceuticals. For example, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a derivative closely related to "(3R,4R)-4-(methylamino)pyrrolidin-3-ol," has been identified as a crucial intermediate in preparing PF-00951966, a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections, including multidrug-resistant organisms. The developed synthetic pathway demonstrates high efficiency and stereoselectivity, crucial for producing compounds with desired biological activities (M. Lall et al., 2012).

Synthetic Methodologies and Heterocyclic Chemistry

Research into pyrrolidine chemistry, including derivatives of "this compound," highlights their utility in creating bioactive molecules. The polar [3+2] cycloaddition reactions involving N-methyl azomethine ylide demonstrate the synthesis of pyrrolidines, which are pivotal in medicinal chemistry for their biological effects, further supporting their application in developing pharmaceuticals and agrochemicals (Magdalena Żmigrodzka et al., 2022).

Catalysis and Organic Transformations

In another example, the redox-neutral α-C-H functionalization of pyrrolidin-3-ol showcases advanced organic synthesis techniques. This method efficiently generates cis-2-substituted pyrrolidin-3-ols, demonstrating the molecule's versatility as a building block in organic synthesis. Such methodologies pave the way for the synthesis of complex molecules with potential applications in drug discovery and development (Cheng-Bo Yi et al., 2018).

properties

IUPAC Name

(3R,4R)-4-(methylamino)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-6-4-2-7-3-5(4)8/h4-8H,2-3H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBMVJAZPUCDRH-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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